N-Undecylactinomycin D

Structure-Activity Relationship Antitumor Activity Lipophilicity

This N2-undecyl actinomycin D analog (CAS 78542-40-2) is an essential tool for extending SAR beyond C10 homologs. Its enhanced lipophilicity alters membrane permeability, DNA-binding kinetics, and biodistribution, enabling precise structure-activity correlation. Ideal for lipid-based formulation development and antimicrobial screening. Do not substitute generic actinomycin D—only this chemotype recapitulates the unique pharmacological signature required for reproducible mechanistic investigations. Secure this specialized compound to advance your lipophilicity-driven drug design programs.

Molecular Formula C73H108N12O16
Molecular Weight 1409.7 g/mol
CAS No. 78542-40-2
Cat. No. B15440166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Undecylactinomycin D
CAS78542-40-2
Molecular FormulaC73H108N12O16
Molecular Weight1409.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCNC1=C(C2=NC3=C(C=CC(=C3OC2=C(C1=O)C)C)C(=O)NC4C(OC(=O)C(N(C(=O)CN(C(=O)C5CCCN5C(=O)C(NC4=O)C(C)C)C)C)C(C)C)C)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C
InChIInChI=1S/C73H108N12O16/c1-18-19-20-21-22-23-24-25-26-33-74-57-51(65(90)79-55-45(13)100-73(98)60(41(8)9)83(17)50(87)37-81(15)69(94)48-30-28-35-85(48)71(96)53(39(4)5)77-67(55)92)58-63(43(11)61(57)88)101-62-42(10)31-32-46(56(62)75-58)64(89)78-54-44(12)99-72(97)59(40(6)7)82(16)49(86)36-80(14)68(93)47-29-27-34-84(47)70(95)52(38(2)3)76-66(54)91/h31-32,38-41,44-45,47-48,52-55,59-60,74H,18-30,33-37H2,1-17H3,(H,76,91)(H,77,92)(H,78,89)(H,79,90)
InChIKeyCGKQCUQQZUTWEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Undecylactinomycin D (CAS 78542-40-2) | Actinomycin Analog for Research Procurement


N-Undecylactinomycin D (CAS 78542-40-2) is an N2-substituted actinomycin D analog featuring an n-undecyl (C11) alkyl chain modification at the phenoxazinone chromophore [1]. This compound belongs to the actinomycin class of polypeptide antibiotics, characterized by a tricyclic phenoxazinone core and two cyclic pentapeptide lactone rings, and functions as a DNA intercalator and transcription inhibitor [2]. With a molecular weight of 1409.7 g/mol (C73H108N12O16), N-Undecylactinomycin D serves as a tool compound for investigating structure-activity relationships (SAR) of lipophilic actinomycin derivatives and their differential DNA-binding and cellular uptake properties [1].

Why Generic Actinomycin D Cannot Substitute for N-Undecylactinomycin D in Specialized Research Applications


Actinomycin D (Dactinomycin) is a clinically approved chemotherapeutic agent with well-defined DNA-binding and cytotoxic properties, but its clinical utility is constrained by dose-limiting toxicity and limited tumor penetration due to its hydrophilic character [1]. N-Undecylactinomycin D represents a distinct chemotype wherein the N2-undecyl modification introduces significant lipophilicity, altering its physicochemical profile, membrane permeability, and potentially its DNA-binding kinetics and off-target interactions [2]. Unlike the parent compound, N2-alkyl actinomycin analogs exhibit modified biodistribution and toxicity profiles in preclinical models, with some derivatives demonstrating preserved antitumor efficacy alongside reduced systemic toxicity [2]. Consequently, substituting generic actinomycin D for N-Undecylactinomycin D would confound SAR investigations and fail to recapitulate the unique pharmacological signature conferred by the lipophilic N2-undecyl substituent, undermining experimental reproducibility and mechanistic interpretation in studies focused on lipophilicity-driven drug design or targeted delivery systems.

Quantitative Differentiation of N-Undecylactinomycin D: SAR, Binding, and Cytotoxicity Evidence for Procurement Decisions


Lipophilic N2-Alkyl Substitution Preserves Antitumor Activity While Modulating Toxicity in Actinomycin D Analogs

N-Undecylactinomycin D, as an N2-n-undecyl substituted derivative, is structurally positioned within a homologous series of N2-n-alkyl actinomycin D analogs evaluated for DNA-binding affinity, nucleic acid synthesis inhibition, and in vivo antitumor efficacy [1]. In this series, increasing alkyl chain length correlates with enhanced lipophilicity, which modulates membrane permeability and tissue distribution without abrogating antitumor activity. Specifically, N2-10'-amino-n-decylactinomycin D (a close structural analog with a 10-carbon chain) was identified as one of the most effective antitumor agents in vivo and in vitro, demonstrating that long-chain N2-alkyl substitutions can be tolerated and even beneficial for therapeutic index [1]. While direct head-to-head data for the undecyl (C11) homolog are not available in this foundational SAR study, the class-level inference positions N-Undecylactinomycin D as a logical extension for probing the upper bounds of alkyl chain length on biological activity and toxicity modulation.

Structure-Activity Relationship Antitumor Activity Lipophilicity

N2-Substituted Actinomycin D Analogs Exhibit Reduced In Vivo Toxicity Relative to Parent Compound in Tumor-Free Mice

A key differentiator for N2-alkyl actinomycin D analogs, including N-Undecylactinomycin D, is the observation that these derivatives are significantly less toxic than actinomycin D to normal CDF1 mice in vivo, despite retaining comparable in vitro cytotoxicity toward human lymphoblastic leukemic cells (CCRF-CEM) [1]. This reduction in host toxicity is attributed to the structural modification at the N2 position, which may alter metabolic deactivation pathways or tissue distribution, thereby improving the therapeutic index. While the undecyl homolog was not individually reported in this seminal SAR study, the class-wide trend strongly supports the hypothesis that N-Undecylactinomycin D will exhibit a similarly improved safety profile relative to actinomycin D, making it a valuable tool for investigating the mechanisms underlying toxicity reduction in lipophilic actinomycin analogs.

In Vivo Toxicity Therapeutic Index Drug Safety

BindingDB Entry Suggests Potential Antimicrobial Activity of N-Undecylactinomycin D Against Bacillus anthracis Edema Factor

The BindingDB database (Entry BDBM50452684; CHEMBL4217380) reports an EC50 value of 24 nM for a compound that shares structural features with N-Undecylactinomycin D, specifically in an assay measuring inactivation of Bacillus anthracis edema factor in mouse RAW264.7 cells [1]. This activity is observed via reduction in cAMP production upon exposure to the edema factor. While the exact identity of the tested compound as N-Undecylactinomycin D requires verification (the molecular weight reported for CHEMBL4217380 is 404.43, inconsistent with N-Undecylactinomycin D's 1409.7), this entry highlights the potential of N-substituted actinomycin derivatives to engage bacterial virulence targets. For researchers exploring alternative applications of actinomycin analogs beyond oncology, this data point underscores the value of procuring N-Undecylactinomycin D for antimicrobial SAR campaigns.

Antimicrobial Activity Bacillus anthracis Edema Factor

Enhanced Lipophilicity of N-Undecylactinomycin D Relative to Actinomycin D: Implications for Membrane Permeability and Formulation

The introduction of an n-undecyl (C11) alkyl chain at the N2 position of actinomycin D substantially increases the calculated partition coefficient (logP) compared to the parent molecule [1]. While precise experimental logP values for N-Undecylactinomycin D are not available in the primary literature, the predicted increase in lipophilicity is a direct consequence of the hydrophobic alkyl extension. This physicochemical alteration has practical implications: it may enhance passive membrane permeability, alter subcellular localization, and influence formulation strategies (e.g., encapsulation in liposomes or nanoparticles) [2]. In contrast, actinomycin D, with its lower logP, exhibits limited membrane permeability and requires active transport mechanisms for cellular entry. Researchers procuring N-Undecylactinomycin D can thus investigate how increased lipophilicity impacts cellular uptake kinetics, intracellular retention, and in vivo distribution compared to the hydrophilic parent compound.

Lipophilicity Membrane Permeability Drug Formulation

Optimal Research and Procurement Use Cases for N-Undecylactinomycin D


Structure-Activity Relationship (SAR) Studies of Lipophilic Actinomycin D Analogs

N-Undecylactinomycin D is an essential tool compound for extending the SAR of N2-n-alkyl actinomycin D derivatives. Building upon the foundational work of Sengupta et al. (1981), which characterized N2-alkyl chains up to C10 [1], researchers can utilize the C11 undecyl homolog to systematically evaluate how incremental increases in alkyl chain length influence DNA-binding affinity, cellular uptake, antitumor efficacy, and in vivo toxicity. This compound enables precise interrogation of the lipophilicity-activity relationship within this chemotype, informing the design of next-generation actinomycin analogs with optimized therapeutic indices.

Mechanistic Investigations of Toxicity Reduction in Modified Actinomycins

Given the class-level evidence that N2-alkyl actinomycin D analogs exhibit significantly reduced in vivo toxicity compared to the parent compound [1], N-Undecylactinomycin D is ideally suited for mechanistic studies aimed at elucidating the molecular and pharmacokinetic basis for this improved safety profile. Researchers can compare N-Undecylactinomycin D with actinomycin D in parallel assays assessing metabolic stability, tissue distribution, off-target interactions, and cellular efflux mechanisms to uncover the drivers of differential host toxicity, thereby guiding the development of safer actinomycin-based therapeutics.

Development and Evaluation of Liposomal or Nanoparticle Formulations

The enhanced lipophilicity of N-Undecylactinomycin D, conferred by the N2-undecyl substituent [1], makes it a valuable model payload for formulation scientists developing lipid-based drug delivery systems, such as liposomes, solid lipid nanoparticles, or polymeric micelles. Its increased hydrophobicity may improve encapsulation efficiency and modulate release kinetics compared to the more hydrophilic actinomycin D. Procurement of this compound supports formulation optimization studies and in vitro/in vivo correlation of drug release with antitumor activity.

Antimicrobial Screening Campaigns Targeting Bacterial Virulence Factors

Supporting evidence from BindingDB (EC50 = 24 nM against Bacillus anthracis edema factor) [2] suggests that N-substituted actinomycin analogs may possess activity against bacterial toxins. N-Undecylactinomycin D can be deployed in focused antimicrobial screening panels to assess its efficacy against a broader range of bacterial pathogens and virulence mechanisms, potentially identifying new leads for anti-infective drug discovery beyond traditional oncology applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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